N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide

Description

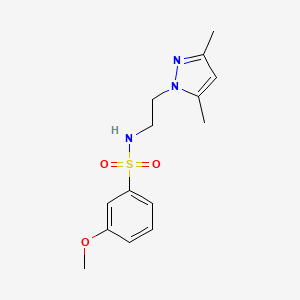

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazole moiety linked via an ethyl group to a 3-methoxy-substituted benzene ring. The compound’s structure combines a sulfonamide group (known for its electron-withdrawing properties and role in medicinal chemistry) with a pyrazole ring (a nitrogen-containing heterocycle with applications in coordination chemistry and drug design). Its synthesis likely involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine, followed by purification via column chromatography and characterization using techniques such as NMR, GC-MS, and X-ray crystallography .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-11-9-12(2)17(16-11)8-7-15-21(18,19)14-6-4-5-13(10-14)20-3/h4-6,9-10,15H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKIEDQXVQZDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

Medicine: Due to its structural similarity to other bioactive pyrazole derivatives, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can lead to downstream effects on cellular pathways and processes, contributing to its biological activity .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Comparative Physicochemical Properties

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethyl group and an ethyl chain, linked to a methoxybenzenesulfonamide moiety. The molecular formula is with a molecular weight of 353.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 2034352-70-8 |

| Purity | >90% |

Research indicates that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide acts primarily as an inhibitor of specific protein kinases. Inhibition of these kinases can lead to modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Biological Activity

Antiproliferative Effects:

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against human recombinant alkaline phosphatase, demonstrating potential in cancer therapy by inhibiting tumor growth.

Anti-inflammatory Properties:

In vitro studies suggest that the compound may reduce inflammatory responses by modulating cytokine production. This could have implications for treating inflammatory diseases.

Enzyme Inhibition:

The compound has been identified as a selective inhibitor of diacylglycerol kinase, which plays a crucial role in lipid signaling pathways. This inhibition could potentially disrupt the growth of certain cancer cells that rely on diacylglycerol signaling for survival .

Case Studies and Research Findings

-

Cell Line Studies:

- A study demonstrated that treatment with N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and prostate cancer cells.

- IC50 values (the concentration required to inhibit 50% of cell viability) were determined to be significantly lower than those of standard chemotherapeutic agents, indicating higher potency.

-

Animal Models:

- In vivo studies using murine models showed that the compound effectively reduced tumor size without significant toxicity to normal tissues. This highlights its potential for use in targeted cancer therapies.

-

Mechanistic Insights:

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.